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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of substituted quinoline
carboxylates, with a focus on derivatives structurally related to Methyl 2-chloroquinoline-4-
carboxylate. While a specific crystallographic information file (CIF) for Methyl 2-
chloroquinoline-4-carboxylate is not publicly available in the Cambridge Structural Database
(CSD) or the Crystallography Open Database (COD), the analysis of closely related structures
offers valuable insights into the expected molecular geometry, crystal packing, and
intermolecular interactions of this class of compounds. Such information is crucial for rational
drug design and the development of structure-activity relationships.

Comparative Crystallographic Data

To illustrate the structural characteristics of this compound class, we present the
crystallographic data for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, a
structurally related compound for which detailed X-ray diffraction data is available. This data
serves as a reference point for understanding the potential solid-state conformation of Methyl
2-chloroquinoline-4-carboxylate and other similar derivatives.
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Parameter

Methyl 6-chloro-2-methyl-4-
phenylquinoline-3-carboxylate[1]

Empirical Formula C1sH14CINO2
Formula Weight 311.75
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a (A 10.828(5)
b (A) 7.535(4)

c (A) 18.829(5)
a(°) 90

B () 94.369(5)
y () 920

Volume (A3) 1531.8(12)
z 4
Temperature (K) 293

Radiation (A)

Mo Ka (A = 0.71073)

Density (calculated) (Mg/m?3) 1.351
Absorption Coefficient (mm=1) 0.26
F(000) 648

Crystal Size (mms3)

0.18 x 0.16 x 0.13

0 range for data collection (°)

2.1t025.0

Reflections collected

11139

Independent reflections

2691 [R(int) = 0.028]

Final R indices [I>2a(1)]

R1 =0.038, wR2 = 0.105
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R indices (all data) R1=0.049, wR2 =0.114

In the structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring
system is nearly planar.[1] The phenyl ring is twisted relative to the quinoline core, a common
feature in such multi-ring systems.[1] The crystal packing is stabilized by weak intermolecular
interactions, including C—H---1t interactions.[1]

Experimental Protocol for Single-Crystal X-ray
Diffraction

The determination of the crystal structure of small organic molecules like substituted quinoline
carboxylates typically involves the following steps.[2]

1. Crystallization: High-quality single crystals are paramount for successful X-ray diffraction
analysis.[2] A common method for obtaining suitable crystals is slow evaporation of a saturated
solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques
include vapor diffusion and cooling crystallization. The goal is to produce crystals that are
typically larger than 0.1 mm in all dimensions, with a regular shape and without visible defects.

[2]

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a
diffractometer. The crystal is then exposed to a monochromatic X-ray beam, typically from a Mo
or Cu source.[3] The diffraction data are collected at a specific temperature, often at low
temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The
diffractometer rotates the crystal through a series of angles, and the intensities and positions of
the diffracted X-ray beams are recorded by a detector.[3]

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set
of structure factors. The initial positions of the atoms in the unit cell are determined using direct
methods or Patterson methods, which are computational techniques that use the intensities of
the diffracted beams to generate an initial electron density map.[2] This initial model is then
refined against the experimental data using least-squares methods. The refinement process
adjusts the atomic positions, thermal parameters, and other structural parameters to achieve
the best possible agreement between the calculated and observed diffraction patterns.[3]
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4. Data Validation and Deposition: The final crystal structure is validated using various
crystallographic checks to ensure its quality and accuracy. The refined structural data is
typically deposited in a crystallographic database, such as the Cambridge Structural Database
(CSD) or the Crystallography Open Database (COD), to make it accessible to the scientific
community.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography of
a small organic molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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